molecular formula C8H14N4O2S B12548607 Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate CAS No. 142827-58-5

Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate

Cat. No.: B12548607
CAS No.: 142827-58-5
M. Wt: 230.29 g/mol
InChI Key: XXJKTJPVHLGFKI-UHFFFAOYSA-N
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Description

Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is facilitated by the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions often require the use of strong Lewis acids or amine salts to activate the azide .

Industrial Production Methods

Industrial production of this compound may involve more scalable and safer methods, such as the use of metal catalysts to facilitate the cycloaddition reaction. The process is optimized to ensure high yield and purity of the final product while minimizing the risks associated with the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to various receptors and enzymes, modulating their activity. The sulfanylidene group can undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II antagonist used to treat hypertension.

    Pentylene tetrazole: Used in models for anxiety.

    Tetrazole derivatives: Used as plant growth regulators, herbicides, and fungicides.

Uniqueness

Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate is unique due to its specific structural features, such as the pentyl ester group and the sulfanylidene moiety. These features confer distinct chemical reactivity and biological activity compared to other tetrazole derivatives .

Properties

CAS No.

142827-58-5

Molecular Formula

C8H14N4O2S

Molecular Weight

230.29 g/mol

IUPAC Name

pentyl 2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate

InChI

InChI=1S/C8H14N4O2S/c1-2-3-4-5-14-7(13)6-12-8(15)9-10-11-12/h2-6H2,1H3,(H,9,11,15)

InChI Key

XXJKTJPVHLGFKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CN1C(=S)N=NN1

Origin of Product

United States

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